molecular formula C22H17F3N6O4S B2888286 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1223993-21-2

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2888286
CAS No.: 1223993-21-2
M. Wt: 518.47
InChI Key: UYGXTNGTZUTAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a multifunctional molecule featuring:

  • A 1,2,4-oxadiazole core, known for enhancing metabolic stability and binding affinity in drug design .
  • A benzo[d][1,3]dioxol-5-yl substituent, a bioisostere for catechol groups, which improves solubility and reduces oxidative metabolism .
  • A 3-(trifluoromethyl)phenyl acetamide moiety, contributing to hydrophobic interactions and target selectivity .
  • A methylthio group on the pyrazole ring, which may modulate lipophilicity and electronic effects .

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O4S/c1-36-21-17(20-28-19(30-35-20)11-5-6-14-15(7-11)34-10-33-14)18(26)31(29-21)9-16(32)27-13-4-2-3-12(8-13)22(23,24)25/h2-8H,9-10,26H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGXTNGTZUTAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H17F3N4O3S\text{C}_{19}\text{H}_{17}\text{F}_3\text{N}_4\text{O}_3\text{S}

This structure features multiple functional groups that may contribute to its biological activity, including a benzo[d][1,3]dioxole moiety and a trifluoromethyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, compounds with benzo[d][1,3]dioxole derivatives have shown significant antitumor activity:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound A (similar structure)HepG22.38
Compound A (similar structure)HCT1161.54
Compound A (similar structure)MCF74.52

These findings suggest that the compound may exhibit selective cytotoxicity against cancer cells while being non-cytotoxic to normal cell lines (IC50 > 150 µM) .

The anticancer mechanisms have been investigated through various assays:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicate that the compound could promote apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies show that it may induce cell cycle arrest at specific phases.
  • Mitochondrial Pathway Activation : The compound has been linked to changes in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this one have also been explored. For example, studies on benzodioxole derivatives indicated promising results against various bacterial strains:

Compound TypeTested StrainsMIC (µg/mL)
Benzodioxole derivativesStaphylococcus aureus (MRSA)12.5 - 25
Benzodioxole derivativesEscherichia coliVaries
Benzodioxole derivativesBacillus subtilisVaries

These compounds displayed significant antibacterial activity, suggesting that the target compound might possess similar properties .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of compounds with structural similarities to the target molecule:

  • Synthesis and Evaluation : A study synthesized various benzo[d][1,3]dioxole derivatives and assessed their anticancer activities against different cell lines. The results indicated that modifications in the structure significantly influenced their potency .
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of similar compounds in tumor-bearing mice, showing promising results in tumor reduction and survival rates .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Target/Activity IC₅₀/EC₅₀ Key Structural Features
Target Compound Hypothesized FLAP/Factor Xa Not reported Benzo[d][1,3]dioxol-5-yl, oxadiazole
BI 665915 FLAP inhibitor <10 nM (FLAP) Oxadiazole, pyrimidine
Razaxaban Factor Xa inhibitor ~1 nM (Factor Xa) Trifluoromethyl, aminobenzisoxazole
N-(4-(2-(Methyl...) Antimicrobial 8–32 µg/mL Pyrazole-thiazole

Table 2: Substituent Impact on Properties

Substituent Effect on Solubility Effect on Metabolic Stability Example Compound
Benzo[d][1,3]dioxol-5-yl ↑ (Polar oxygen) ↑ (Reduced oxidation) Target Compound
Trifluoromethyl ↓ (Lipophilic) ↑ (CYP resistance) Razaxaban
Methylthio ↔/↓ (Potential sulfoxidation) Target Compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.